
Diethyl 4-Azidopyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-Azidopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12N4O4. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Azidopyridine-2,6-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with dimethyl 4-chloropyridine-2,6-dicarboxylate.
Azidation: The chlorinated compound undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to replace the chlorine atom with an azido group.
Esterification: The resulting azido compound is then esterified using ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
Diethyl 4-Azidopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
Diethyl 4-Azidopyridine-2,6-dicarboxylate has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Diethyl 4-Azidopyridine-2,6-dicarboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The compound can also be reduced to form amines, which can further react to form a variety of functionalized products .
類似化合物との比較
Similar Compounds
Dimethyl 4-Azidopyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2,6-Dimethyl-4-azidopyridine-3,5-dicarboxylate: Another azido-pyridine derivative with different substitution patterns.
Uniqueness
Diethyl 4-Azidopyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C11H12N4O4 |
|---|---|
分子量 |
264.24 g/mol |
IUPAC名 |
diethyl 4-azidopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-3-18-10(16)8-5-7(14-15-12)6-9(13-8)11(17)19-4-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
XPUHRUSSYWFCFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
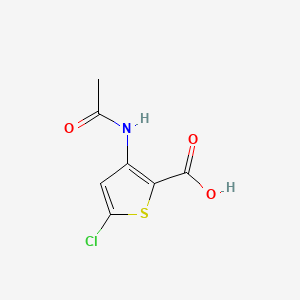
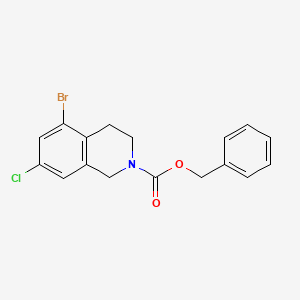

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
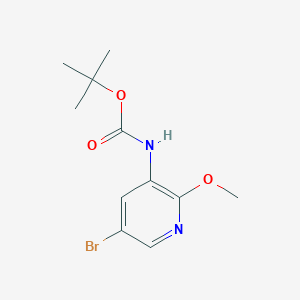
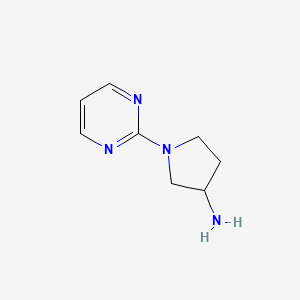
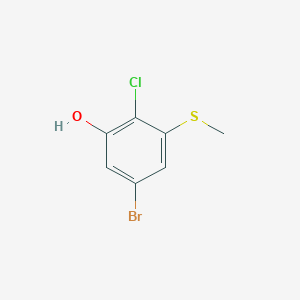
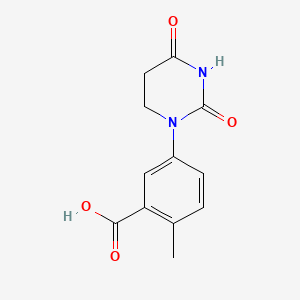
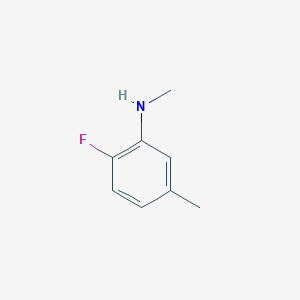
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)
![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

![{4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}methanol](/img/structure/B13498457.png)
